molecular formula C22H16N2O5 B11580573 methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate

methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11580573
M. Wt: 388.4 g/mol
InChI Key: XCZLHOFRDWSRCH-QGOAFFKASA-N
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Description

Methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate is a complex organic compound featuring a benzoate ester, a furan ring, and an imidazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl benzoate intermediate, followed by the introduction of the imidazolidine moiety through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring and benzoate ester can be oxidized under specific conditions.

    Reduction: The imidazolidine moiety can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imidazolidine moiety can yield different imidazolidine derivatives.

Scientific Research Applications

Methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The imidazolidine moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The furan ring and benzoate ester can also participate in various biochemical processes, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-furyl)benzoate: Similar structure but lacks the imidazolidine moiety.

    Benzofuran derivatives: Share the furan ring but differ in the substitution pattern and functional groups.

    Imidazole derivatives: Contain the imidazole ring but differ in the overall structure and functional groups.

Uniqueness

Methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate is unique due to the combination of the furan ring, benzoate ester, and imidazolidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 4-[5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H16N2O5/c1-28-21(26)15-9-7-14(8-10-15)19-12-11-17(29-19)13-18-20(25)24(22(27)23-18)16-5-3-2-4-6-16/h2-13H,1H3,(H,23,27)/b18-13+

InChI Key

XCZLHOFRDWSRCH-QGOAFFKASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4

Origin of Product

United States

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